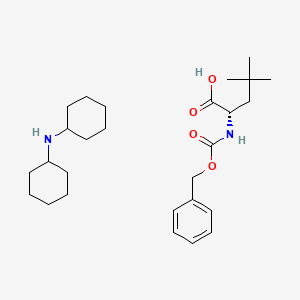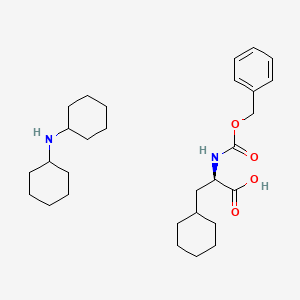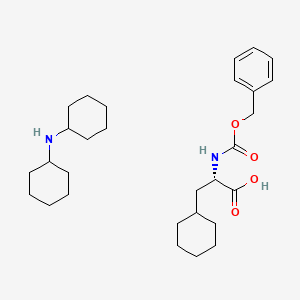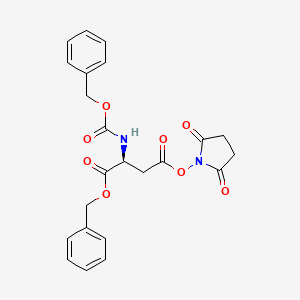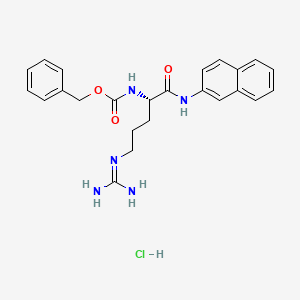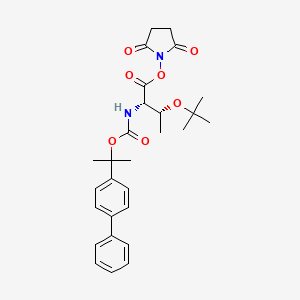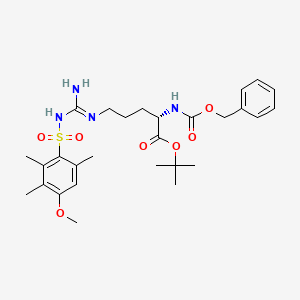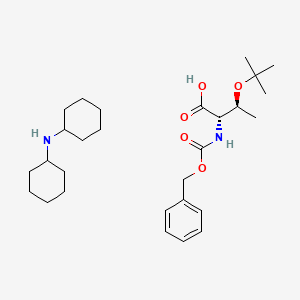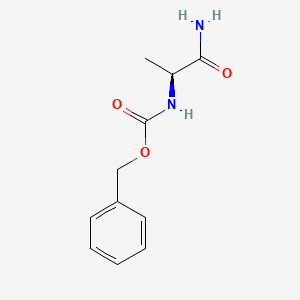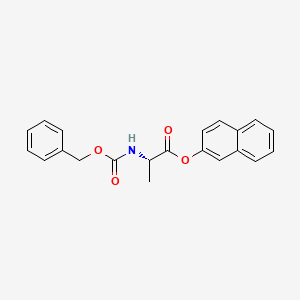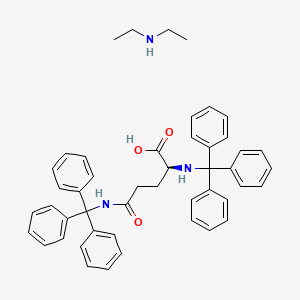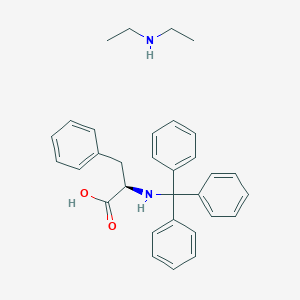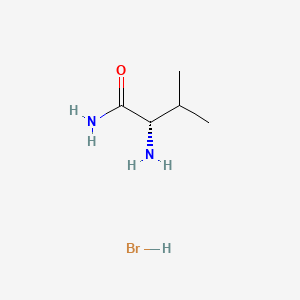
H-Val-NH2 hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Val-NH2 hbr, also known as (2S)-2-amino-3-methylbutanamide hydrobromide, is a chemical compound with the molecular formula C5H12N2O.HBr. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-NH2 hbr typically involves the reaction of valine with ammonia to form valine amide, which is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions generally include:
Valine: Starting material
Ammonia: Reactant to form valine amide
Hydrobromic acid: To convert valine amide to its hydrobromide salt
The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Feeding valine and ammonia into the reactor: This step ensures the formation of valine amide.
Addition of hydrobromic acid: This step converts valine amide to this compound.
Purification: The product is purified using crystallization or other separation techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-NH2 hbr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
H-Val-NH2 hbr is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of H-Val-NH2 hbr involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
H-Val-NH2 hbr can be compared with other similar compounds, such as:
L-Valine amide hydrochloride: Similar in structure but with a different counterion.
L-Valine methyl ester: A methyl ester derivative of valine.
L-Valine ethyl ester: An ethyl ester derivative of valine.
Uniqueness
This compound is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
(2S)-2-amino-3-methylbutanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXVRIZKXQGGR-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
